6-Iodoquinoxaline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

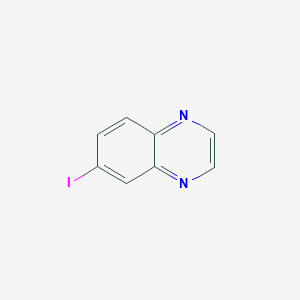

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-iodoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQDPVJVUFEWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640609 | |

| Record name | 6-Iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-18-0 | |

| Record name | 6-Iodoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-iodoquinoxaline from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-iodoquinoxaline, a valuable heterocyclic compound in medicinal chemistry and materials science. The primary and most direct synthetic route proceeds through the cyclocondensation of 4-iodo-o-phenylenediamine with glyoxal. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in a single step from commercially available 4-iodo-1,2-diaminobenzene (also known as 4-iodo-o-phenylenediamine) and glyoxal. The reaction is a classic cyclocondensation that forms the pyrazine ring of the quinoxaline system.

The overall reaction is as follows:

Caption: Synthetic route to this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-iodo-o-phenylenediamine and glyoxal.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Iodo-o-phenylenediamine | ≥95% | Commercially Available |

| Glyoxal | 40% aqueous solution | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Sodium Bicarbonate | Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

| Dichloromethane | Reagent Grade | Commercially Available |

| n-Hexane | Reagent Grade | Commercially Available |

Procedure:

A solution of 4-iodo-o-phenylenediamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, an aqueous solution of glyoxal (40%, 1.1 eq) is added dropwise at room temperature. A catalytic amount of a mild base, such as sodium bicarbonate, can be added to facilitate the reaction. The reaction mixture is then heated to reflux and stirred for a period of 2-4 hours.

Work-up and Purification:

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is redissolved in dichloromethane and washed with water to remove any remaining glyoxal and inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Iodo-o-phenylenediamine Molar Mass | 234.04 g/mol | [1] |

| Glyoxal Molar Mass | 58.04 g/mol | |

| Product | ||

| This compound Molar Mass | 256.05 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 91 °C | [2] |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours | |

| Yield | ||

| Typical Yield | 70-85% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. The protons on the pyrazine ring (at positions 2 and 3) will appear as singlets in the downfield region (typically δ 8.5-9.0 ppm). The protons on the iodinated benzene ring will exhibit a distinct splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the quinoxaline ring. The carbon atom attached to the iodine will have a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product (256.05 g/mol ) and provide information about its fragmentation pattern.

Conclusion

The synthesis of this compound from 4-iodo-o-phenylenediamine and glyoxal is a robust and efficient method for obtaining this important heterocyclic compound. The procedure involves a straightforward cyclocondensation reaction followed by standard purification techniques. This guide provides the necessary details for researchers and professionals in the field of drug development and materials science to successfully synthesize and characterize this compound for their research needs.

References

6-iodoquinoxaline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural details of 6-iodoquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with an iodine atom substituted at the 6-position.

IUPAC Name: this compound

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 50998-18-0 | [1] |

| Molecular Formula | C₈H₅IN₂ | [1] |

| Molecular Weight | 256.05 g/mol | N/A |

| Appearance | Crystalline solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

| InChI | InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | [1] |

| InChIKey | NWQDPVJVUFEWLG-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1I)N=CC=N2 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 4-iodo-1,2-phenylenediamine with glyoxal.

Materials:

-

4-iodo-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4-iodo-1,2-phenylenediamine (1.0 equivalent) and glyoxal (40% aqueous solution, 1.1 to 1.5 equivalents) is prepared in a solvent system of ethanol and a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to purification by silica gel column chromatography. A typical eluent system for this purification is a mixture of hexane and ethyl acetate.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the iodine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of quinoxaline derivatives.

These derivatives have been investigated for a variety of biological activities, including but not limited to:

-

Anticancer agents

-

Antimicrobial agents

-

Kinase inhibitors

-

Fluorescent probes for biological imaging

The quinoxaline scaffold itself is a known pharmacophore present in several approved drugs, and the iodo-substituted variant offers a strategic handle for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic properties of lead compounds.

References

Technical Guide: Physicochemical and Biological Profile of 6-Iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and key experimental protocols related to 6-iodoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative assessment of its solubility in a range of common organic solvents, based on established chemical principles and available information. Furthermore, it details a general, robust experimental protocol for determining the precise solubility of this compound. The guide also includes a representative synthetic workflow and a plausible biological signaling pathway, visualized through diagrams, to provide a broader context for its application in research and development.

Solubility of this compound in Organic Solvents

The following table provides an estimated qualitative solubility profile. It is important to note that these are predictions and should be confirmed experimentally.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity of DMSO is well-suited to dissolve a wide range of organic compounds, including heterocyclic structures. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule. | |

| Acetone | Soluble | As a ketone, acetone possesses moderate polarity and can effectively solvate the quinoxaline moiety. | |

| Ethyl Acetate | Soluble | This ester has a polarity that is generally effective for dissolving many organic compounds of intermediate polarity. | |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group can interact with the nitrogen atoms of the quinoxaline ring, but the overall nonpolar character may limit high solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, ethanol can solvate the molecule, but its slightly lower polarity might result in comparable or slightly lower solubility. | |

| Nonpolar Aromatic | Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the benzene and pyrazine rings of this compound. |

| Halogenated | Dichloromethane (DCM) | Soluble | The polarity and dispersion forces of DCM are generally effective for dissolving a wide range of organic molecules, including halogenated aromatics. |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds due to its ability to form weak hydrogen bonds and its overall polarity. | |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble | The highly nonpolar nature of hexane is less likely to effectively solvate the more polar quinoxaline portion of the molecule, leading to poor solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5] The following is a general protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the liquid phase remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the solid phase from the saturated solution, either centrifuge the vials at a high speed or allow the suspension to sediment under gravity.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high concentration measurements.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution by back-calculating from the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualized Experimental and Logical Workflows

Representative Synthetic Workflow for this compound

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a common route would involve the reaction of 4-iodo-1,2-diaminobenzene with glyoxal.

References

Technical Guide: Spectroscopic Data of 6-Iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-iodoquinoxaline. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the characterization of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-iodo-1,2-benzenediamine with a 40% aqueous solution of glyoxal.

Experimental Protocol

To a solution of 4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol) in a solvent mixture of ethanol (20 mL) and acetic acid (1 mL), a 40% aqueous solution of glyoxal (2.25 mL) is added. The reaction mixture is then heated to 100 °C and stirred for several hours. Upon completion, the mixture is cooled to room temperature and diluted with water. The crude product is extracted with ethyl acetate. Purification of the final compound, this compound, is achieved through silica gel column chromatography using a 1:1 (v/v) mixture of hexane and ethyl acetate as the eluent, yielding the product as a solid (0.323 g, 64% yield).

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS No. 50998-18-0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.77 | dd | 2.0, 8.8 | H-2, H-3 |

| 8.46 | d | 2.0 | H-5 |

| 7.96 | dd | 2.0, 8.8 | H-7 |

| 7.75 | d | 8.8 | H-8 |

Solvent: CDCl3, Frequency: 400 MHz

13C NMR Spectroscopy (Anticipated Data)

Data for 13C NMR of this compound is not currently available. However, based on the structure, one would expect to observe eight distinct signals in the aromatic region of the spectrum. The carbon atom attached to the iodine (C-6) would likely experience a significant upfield shift due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms would be influenced by the electron-withdrawing nature of the pyrazine ring and the substituent effect of the iodine atom.

Infrared (IR) Spectroscopy (Anticipated Data)

Specific IR data for this compound has not been found. A typical IR spectrum of a heteroaromatic compound like this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C=N and C=C stretching vibrations of the quinoxaline ring system would likely be observed in the 1600-1450 cm-1 region. The C-I stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region.

Mass Spectrometry (MS) (Anticipated Data)

While a specific mass spectrum for this compound is not available, the molecular weight of the compound is 256.05 g/mol .[1][2][3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 256. A prominent peak at m/z 129 would correspond to the loss of the iodine atom. Fragmentation of the quinoxaline ring would also lead to other characteristic fragment ions.

Data Acquisition Workflow

The logical workflow for obtaining and analyzing the data presented in this guide is illustrated in the following diagram.

Caption: Workflow from Synthesis to Spectroscopic Analysis of this compound.

References

Commercial Availability and Applications of 6-Iodoquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoxaline core with an iodine substituent, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and key experimental protocols for its derivatization, with a focus on its application in the development of therapeutic and diagnostic agents.

Chemical Properties and Identification

| Property | Value |

| CAS Number | 50998-18-0[1][2][3] |

| Molecular Formula | C₈H₅IN₂[1] |

| Molecular Weight | 256.05 g/mol [3] |

| Appearance | Typically a crystalline solid[1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water[1] |

| SMILES | IC1=CC2=C(C=C1)N=CC=N2[1] |

| InChI Key | NWQDPVJVUFEWLG-UHFFFAOYSA-N[1] |

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers in various purities and quantities. The table below summarizes the offerings from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities | Price (EUR, approx.) |

| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g | €34, €56, €152, €407 |

| Apollo Scientific (via CymitQuimica) | Not Specified | 100mg, 250mg, 1g, 5g, 25g | €32, €49, €156, €501, €2180 |

| Adamas Reagent, Ltd. | 98%+ | 1g, 5g, 10g, 25g, 50g, 100g, 1kg, 25kg | Price on request |

| Sigma-Aldrich (Ambeed, Inc.) | Not Specified | Inquire | Price on request |

| Sigma-Aldrich (ChemScene LLC) | Not Specified | Inquire | Price on request |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 4-iodo-1,2-benzenediamine with glyoxal.[2]

Materials:

-

4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol)

-

Glyoxal (40% aqueous solution, 2.25 mL)

-

Acetic acid (1 mL)

-

Ethanol (20 mL)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve 4-iodo-1,2-benzenediamine in a mixture of ethanol and acetic acid.

-

Add the 40% aqueous solution of glyoxal to the reaction mixture.

-

Heat the mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to dilute the mixture and perform an extraction with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of hexane and ethyl acetate as the eluent.

-

The final product, this compound, is obtained as a solid (0.323 g, 64% yield).[2]

Synthesis of N-Substituted Quinoxaline-2-Carboxamides

This compound can be further functionalized. A key transformation is the introduction of a carboxamide group at the 2-position, which is a common feature in biologically active molecules. This often involves the synthesis of a quinoxaline-2-carboxylic acid intermediate, followed by amidation. The following is a general procedure for the amidation step.

Materials:

-

Quinoxaline-2-carboxylic acid derivative (e.g., this compound-2-carboxylic acid) (2 mmol)

-

Oxalyl chloride (2 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Corresponding amine (e.g., N,N-diethylethylenediamine)

Procedure:

-

Dissolve the quinoxaline-2-carboxylic acid derivative in anhydrous DCM with stirring.

-

In a separate flask, prepare a solution of oxalyl chloride in anhydrous DCM.

-

Add the oxalyl chloride solution to the carboxylic acid solution.

-

Add a catalytic amount (e.g., two drops) of DMF to the reaction mixture to initiate the formation of the acid chloride.

-

After the activation of the carboxylic acid, add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride and quench the reaction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds.

General Procedure for Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.0-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (0.01-0.05 equivalents)

-

Base (e.g., Na₂CO₃, K₂CO₃, Amberlite IRA-400(OH))

-

Solvent system (e.g., water/ethanol, DME/water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the base, and the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60°C) with vigorous stirring for one to several hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and perform a suitable workup, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Procedure for Sonogashira Coupling: This reaction couples this compound with a terminal alkyne.

Materials:

-

This compound (1 equivalent)

-

Terminal alkyne (1.0-1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) cocatalyst (e.g., CuI) (optional, for traditional Sonogashira)

-

Amine base (e.g., triethylamine, diethylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the amine base.

-

Add the palladium catalyst and, if applicable, the copper(I) cocatalyst.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or a saturated ammonium chloride solution.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Caption: Synthesis of this compound via condensation.

Caption: Derivatization pathways of this compound.

Applications in Drug Discovery and Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery. Notably, they have been investigated for their potential in the diagnosis and treatment of melanoma. Radioiodinated derivatives, such as N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide ([¹²⁵/¹³¹I]ICF01012), have been synthesized for melanin-targeted radionuclide imaging and therapy.[1] The quinoxaline core, combined with specific side chains, exhibits high and specific binding to melanin in melanoma cells.[1] This targeting ability allows for the delivery of radioactive isotopes (e.g., Iodine-125, Iodine-131) directly to tumor sites for both imaging (SPECT) and therapeutic purposes.[1] The versatility of the this compound core allows for the synthesis of a variety of analogs to optimize pharmacokinetic properties and therapeutic efficacy.

References

An In-depth Technical Guide to the Safe Handling and Use of 6-Iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-iodoquinoxaline, a key intermediate in pharmaceutical research and development. It includes detailed summaries of physical, chemical, and toxicological properties, as well as established experimental protocols for its synthesis and common cross-coupling reactions. The information is intended to enable researchers to work safely and effectively with this compound.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 50998-18-0 | [1][2][3] |

| Molecular Formula | C₈H₅IN₂ | [1][2][3] |

| Molecular Weight | 256.05 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following table summarizes its known hazard classifications.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral) |

| H302: Harmful if swallowed. |

| Skin Corrosion/Irritation |

| H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation |

| H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) |

| H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Environmental Fate

The environmental impact of heterocyclic pharmaceuticals is an area of growing concern due to their potential for persistence and bioaccumulation.[6][7][8] While specific data on the environmental fate of this compound is limited, its chemical structure suggests it may be persistent in some environmental compartments.[6][7][8] Proper disposal according to local regulations is crucial to prevent environmental contamination.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.

Engineering Controls:

-

Work in a well-ventilated chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from light.

Spill and Disposal:

-

In case of a spill, avoid generating dust. Wear appropriate PPE and sweep up the material into a sealed container for disposal.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

This compound is a valuable precursor for the synthesis of more complex molecules, often through palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-iodo-1,2-benzenediamine and glyoxal.[2]

Materials:

-

4-iodo-1,2-benzenediamine

-

Glyoxal (40% aqueous solution)

-

Acetic acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

In a round-bottom flask, combine 4-iodo-1,2-benzenediamine (1.0 eq), ethanol, and a small amount of acetic acid.

-

Add glyoxal (40% aqueous solution, ~1.1 eq) to the mixture.

-

Heat the reaction mixture at 100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to dilute the mixture and extract the crude product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[2]

Caption: Synthesis and Purification Workflow for this compound.

Suzuki Cross-Coupling Reaction (Representative Protocol)

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Sonogashira Cross-Coupling Reaction (Representative Protocol)

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Context: Quinoxalines as Kinase Inhibitors

Quinoxaline derivatives are a prominent scaffold in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[9][10] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10] The PI3K/Akt and MAPK signaling pathways are critical for cell proliferation, survival, and differentiation, and are therefore common targets for kinase inhibitor development.[11][12][13][14]

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in stress-induced apoptosis. Inhibition of ASK1 is a promising therapeutic strategy for various diseases.[9] The following diagram illustrates a simplified representation of the ASK1 signaling pathway and its inhibition by a hypothetical this compound-based inhibitor.

Caption: Inhibition of the ASK1 Signaling Pathway.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Quinoxaline, 6-iodo- (9CI) | 50998-18-0 [chemicalbook.com]

- 3. howeipharm.com [howeipharm.com]

- 4. researchgate.net [researchgate.net]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. cusabio.com [cusabio.com]

- 14. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

The Rising Profile of 6-Iodoquinoxaline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 6-iodoquinoxaline has emerged as a particularly promising building block in the design of novel drug candidates, especially in the fields of oncology and molecular imaging. The presence of the iodine atom at the 6-position not only influences the molecule's physicochemical properties but also provides a versatile handle for further chemical modifications, including radiolabeling and cross-coupling reactions, thereby expanding its potential applications. This technical guide provides an in-depth overview of the current landscape of this compound in medicinal chemistry, focusing on its synthesis, therapeutic applications, and the underlying mechanisms of action.

Targeted Radionuclide Therapy and Imaging of Melanoma

A significant application of this compound is in the development of theranostic agents for malignant melanoma. The strategy revolves around the high affinity of certain quinoxaline derivatives for melanin, a pigment overexpressed in most melanoma cells. By incorporating a radioisotope of iodine (¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for therapy), these molecules can selectively deliver radiation to tumor sites, enabling both diagnosis and treatment.

One of the most extensively studied compounds in this class is N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide , often referred to as ICF01012. Radioiodinated versions of this molecule, such as [¹²⁵I]ICF01012 and [¹³¹I]ICF01012, have demonstrated high and specific uptake in melanoma tumors in preclinical models[1][2]. The mechanism of uptake is believed to involve an ionic interaction between the protonated tertiary amine of the side chain and the carboxylate groups present in melanin, coupled with π-stacking interactions between the quinoxaline ring and the aromatic structures within the melanin polymer[3].

Quantitative Biodistribution Data

The preclinical efficacy of radiolabeled this compound derivatives is underscored by their favorable biodistribution profiles. The following table summarizes the tumor uptake of [¹²⁵I]ICF01012 in different melanoma xenograft models.

| Melanoma Model | Time Post-Injection (h) | Tumor Uptake (%ID/g ± SD) | Reference |

| M4Beu | 3 | 6.5 ± 2.9 | [2] |

| M4Beu | 6 | 6.4 ± 2.8 | [2] |

| M4Beu | 24 | 2.9 ± 1.4 | [2] |

| SKMel3 | 3 | 24.2 ± 4.8 | [2] |

| SKMel3 | 6 | 26.8 ± 4.5 | [2] |

| SKMel3 | 24 | 11.7 ± 1.6 | [2] |

Note: %ID/g = percentage of injected dose per gram of tissue.

These data highlight the significant and sustained accumulation of the radiotracer in melanoma tumors, a critical factor for effective radionuclide therapy.

Anticancer Properties Beyond Melanoma

The therapeutic potential of this compound is not limited to melanoma. The broader class of quinoxaline derivatives has been extensively investigated for its anticancer activities against a variety of malignancies. These compounds have been shown to exert their effects through the modulation of several key signaling pathways implicated in cancer progression.

Inhibition of Key Signaling Pathways

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and survival. These include:

-

Receptor Tyrosine Kinases (RTKs): Quinoxalines can act as competitive inhibitors at the ATP-binding site of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR)[1][4]. By blocking the signaling cascades initiated by these receptors, they can inhibit angiogenesis and cell proliferation.

-

PI3K/mTOR Pathway: Several quinoxaline derivatives have been developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key components of a signaling pathway that is frequently hyperactivated in cancer[5].

-

Topoisomerase II: Some quinoxaline-based compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and ultimately triggers apoptosis[2].

-

Transglutaminase 2 (TGase 2): A quinoxaline derivative, GK13, was identified as a competitive inhibitor of TGase 2, an enzyme involved in pro-survival and anti-apoptotic pathways in cancer[6].

The following diagram illustrates the key signaling pathways targeted by quinoxaline derivatives.

Caption: Key signaling pathways in cancer modulated by quinoxaline derivatives.

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various quinoxaline derivatives has been quantified using IC50 values (the concentration of a drug that inhibits a biological process by 50%). The following table presents a selection of IC50 values for different quinoxaline compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 1 | HCT116 (Colon) | 8.4 | [7] |

| Quinoxaline Derivative 1 | MCF-7 (Breast) | 9.0 | [7] |

| Quinoxaline Derivative 2 | HepG2 (Liver) | 9.8 | [7] |

| Quinoxaline Derivative 3 | PC-3 (Prostate) | 2.11 | [8] |

| Quinoxaline Derivative 4 | PC-3 (Prostate) | 4.11 | [8] |

| GK13 | In vitro TGase 2 inhibition | 16.4 | [6] |

Experimental Protocols

The synthesis of this compound derivatives often involves multi-step procedures. A common strategy is the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by functionalization of the quinoxaline core.

General Synthesis of Quinoxaline-2-carboxylic Acid

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.

Caption: A generalized experimental workflow for the development of this compound-based compounds.

Suzuki Cross-Coupling Reactions

The iodine atom at the 6-position of the quinoxaline ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

A general procedure for a Suzuki coupling reaction on a this compound would involve reacting the this compound substrate with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol). The reaction is typically heated to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Future Directions

The versatility of the this compound scaffold continues to present exciting opportunities in medicinal chemistry. Future research is likely to focus on:

-

Expansion of the Therapeutic Window: Synthesizing and screening new derivatives to identify compounds with improved potency and selectivity against a wider range of cancer types.

-

Multimodal Imaging and Therapy: Developing novel theranostic agents that combine different imaging modalities (e.g., PET and MRI) with targeted radionuclide therapy.

-

Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action of non-radiolabeled this compound derivatives to identify new therapeutic targets and signaling pathways.

-

Combination Therapies: Exploring the synergistic effects of this compound-based drugs with existing chemotherapeutic agents and immunotherapies to overcome drug resistance and improve patient outcomes.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. rsc.org [rsc.org]

The Pivotal Role of 6-Iodoquinoxaline: A Synthetic Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of a wide array of pharmacologically active agents and functional organic materials. Their prevalence in medicinal chemistry is underscored by their roles as kinase inhibitors, anticancer agents, and radiopharmaceuticals. In the realm of materials science, quinoxaline-based structures are integral to the development of organic light-emitting diodes (OLEDs) and other organic semiconductors. Central to the synthesis of these complex molecules is the strategic use of functionalized quinoxaline building blocks. Among these, 6-iodoquinoxaline has emerged as a particularly valuable and versatile synthetic intermediate.

The presence of the iodine atom at the 6-position of the quinoxaline scaffold provides a reactive handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the facile and efficient introduction of a diverse range of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science. This technical guide provides a comprehensive overview of the role of this compound as a synthetic intermediate, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the practical knowledge required to effectively utilize this key building block in their synthetic endeavors.

Core Synthetic Applications of this compound

The synthetic utility of this compound is primarily exploited through three major classes of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinoxaline ring, providing access to a vast chemical space of novel derivatives.

General Workflow for Cross-Coupling Reactions

The general workflow for utilizing this compound in cross-coupling reactions involves the reaction of the iodo-substituted quinoxaline with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] In the context of this compound, this reaction is instrumental in synthesizing 6-aryl- and 6-heteroarylquinoxaline derivatives. These products are frequently investigated as kinase inhibitors and as components of organic electronic materials.[2][3]

Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 6-arylquinoxaline derivative.[4][5]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 85 | 8 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 81 |

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly valuable for the synthesis of 6-alkynylquinoxalines, which are important precursors for more complex heterocyclic systems and are also utilized in the development of organic electronic materials due to their rigid, linear structures.[8]

Sonogashira Coupling Workflow

Experimental Protocol: Sonogashira Coupling

General Procedure:

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

-

The mixture is degassed by bubbling with an inert gas for 15-20 minutes.

-

A degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) is added.

-

The reaction is stirred at room temperature to 60 °C for 2-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the 6-alkynylquinoxaline.[9][10]

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 12 | 90 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | 88 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Acetonitrile | 60 | 4 | 82 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Piperidine | THF | 25 | 24 | 75 |

Table 2: Representative Quantitative Data for Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination: Construction of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11][12] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups, which are prevalent in bioactive molecules. Using this compound, this method allows for the synthesis of a wide range of 6-aminoquinoxaline derivatives.

Buchwald-Hartwig Amination Workflow

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure:

-

A reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

This compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added.

-

The reaction mixture is heated to 80-110 °C for 12-24 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to give the 6-aminoquinoxaline derivative.[13][14]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 89 |

| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ | Toluene | 90 | 16 | 81 |

| 4 | Diethylamine | Pd(OAc)₂ (4) | RuPhos (8) | NaOtBu | Dioxane | 100 | 20 | 84 |

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of this compound.

Conclusion

This compound stands out as a highly effective and versatile intermediate in modern organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the construction of diverse and complex quinoxaline derivatives. The methodologies outlined in this guide offer robust and reproducible pathways to novel compounds with significant potential in medicinal chemistry and materials science. By providing detailed experimental protocols and comparative quantitative data, this document serves as a valuable resource for researchers seeking to leverage the synthetic potential of this compound in their scientific pursuits. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new molecules with important biological and physical properties.

References

- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Before you continue to YouTube [consent.youtube.com]

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, has emerged as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[1][2] This technical guide delves into the seminal discovery and historical development of quinoxaline derivatives, providing a comprehensive overview of the foundational synthetic methodologies, key experimental protocols, and the evolution of their applications.

The Dawn of Quinoxaline Chemistry: The Körner and Hinsberg Synthesis

The journey of quinoxaline chemistry began in 1884 with the independent reports by Körner and Hinsberg, who first described the synthesis of quinoxaline derivatives.[3][4] This classical method, which remains a fundamental approach, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] This reaction laid the groundwork for the exploration and development of a vast library of quinoxaline-based molecules.

The general workflow for the classical synthesis of quinoxaline derivatives can be visualized as a straightforward condensation reaction.

Key Experimental Protocols: From Classical to Modern Syntheses

The synthesis of quinoxaline derivatives has evolved significantly since its inception, with numerous modifications and novel methods developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. The following tables summarize key experimental protocols, from the classical Hinsberg reaction to more contemporary, greener approaches.

| Table 1: Classical Synthesis of Quinoxaline Derivatives | |

| Reaction | Condensation of o-phenylenediamine and 1,2-dicarbonyl derivatives[1][3] |

| Reagents | o-Phenylenediamine (1 mmol), 1,2-dicarbonyl compound (1 mmol)[3] |

| Solvent/Catalyst | Glycerol (5 mL), Water (2 mL)[3] |

| Reaction Conditions | 90 °C, 4–6 min[3] |

| Yield | 85–91%[3] |

| Table 2: Modern and Greener Synthetic Approaches | |

| Method | Catalyst/Solvent |

| Oxidative Cyclization | I2 (0.25 mmol), DMSO (2 mL) |

| One-Pot Cascade | Bentonite K-10 (3 gm), Ethanol (50 mL) |

| Fluorinated Alcohol Catalysis | Hexafluoroisopropanol (HFIP) (5 mol%) |

| Solid Acid Catalysis | TiO2-Pr-SO3H (1 mol%) |

| Cyclocondensation | Cu(OAc)2·H2O (10 mol%), Toluene |

The Expanding Therapeutic Landscape of Quinoxaline Derivatives

The initial discovery of quinoxaline's biological activity can be traced back to the study of natural products. For instance, iodinin, a derivative of quinoxaline 1,4-dioxide isolated from the bacterium Chromobacterium iodinum, was described for its antimicrobial properties in 1943.[5] Another natural product, 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, produced by Streptomyces ambofaciens, also demonstrated antibacterial activity.[5] These early findings spurred further investigation into the therapeutic potential of synthetic quinoxaline derivatives.

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various biological targets. For example, some quinoxaline-2(1H)-one derivatives have been designed to target the VEGF/VEGFR2 signaling pathway, a crucial therapeutic target in cancer treatment.[6] The general mechanism involves the inhibition of VEGFR-2, which in turn blocks downstream signaling cascades responsible for tumor angiogenesis and proliferation.

Furthermore, some indeno[1,2-b]quinoxaline derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of pro- and anti-apoptotic proteins.[7]

Conclusion

From the foundational work of Körner and Hinsberg to the development of sophisticated, green synthetic methodologies, the history of quinoxaline derivatives is a testament to the continuous evolution of organic and medicinal chemistry. The diverse and potent biological activities of these compounds have solidified their importance in drug discovery and development. As researchers continue to explore the vast chemical space of quinoxaline derivatives, the future undoubtedly holds the promise of novel therapeutics with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Properties of the Quinoxaline Ring System

The quinoxaline ring system, a fused heterocycle comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic architecture imparts a range of properties that make it a versatile scaffold for drug design and a valuable component in organic electronics.[3][4][5] This guide provides a detailed exploration of the core electronic properties of the quinoxaline system, methodologies for their characterization, and their implications in modern drug development.

Core Electronic Properties of the Quinoxaline Scaffold

The quinoxaline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring.[6] This fundamental characteristic defines its electronic behavior and makes it an excellent electron acceptor.[2][7] The key electronic properties are governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the ionization potential (the ease of donating an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). In quinoxaline, the low-lying LUMO level reflects its strong electron-accepting nature.[4]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[8][9] A smaller gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths.[8]

-

Ionization Potential and Electron Affinity: The ionization energy for the parent quinoxaline has been evaluated at 9.01 ± 0.01 eV.[10] Its electron affinity is approximately 0.71 ± 0.10 eV, which quantifies its ability to accept an electron.[10]

These intrinsic properties can be precisely modulated through the strategic placement of substituents on the ring system, a concept central to its application in drug design and materials science.[7][11]

The Influence of Substituents on Electronic Properties

The electronic landscape of the quinoxaline core can be systematically tuned by introducing functional groups with varying electronic effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine (F), cyano (CN), or nitro (NO₂) groups further lower the HOMO and LUMO energy levels.[1][12] This enhances the electron-accepting capability of the quinoxaline ring. For example, the introduction of a CN group in place of an F atom on a quinoxaline-based polymer was found to significantly lower both HOMO and LUMO levels, affecting the material's optical and electrochemical properties.[12] This increased electron-deficient character is often exploited in the design of anticancer agents.[1]

-

Electron-Donating Groups (EDGs): Groups such as methoxy (OCH₃) or amino (NH₂) moieties tend to raise the HOMO and LUMO energy levels.[1][11][13] This can increase the electron density of the ring system and modulate its interaction with biological targets. In some anticancer derivatives, electron-releasing groups on certain positions were found to increase biological activity.[1][14]

The ability to fine-tune these electronic parameters allows for the rational design of quinoxaline derivatives with specific absorption, emission, and redox properties, which is crucial for their function in both biological and electronic systems.[7][15]

Quantitative Electronic Data of Quinoxaline Systems

The following tables summarize key quantitative data for the parent quinoxaline molecule and several of its derivatives as reported in the literature. These values are typically determined through a combination of experimental techniques and computational modeling.

Table 1: Electronic Properties of Unsubstituted Quinoxaline

| Property | Value | Method | Reference |

| Ionization Energy | 9.01 ± 0.01 eV | Evaluated | [10] |

| Electron Affinity | 0.71 ± 0.10 eV | Ion Cyclotron Resonance | [10] |

| HOMO Energy | -6.375 eV | DFT/B3LYP/6-31G | [8] |

| LUMO Energy | -2.748 eV | DFT/B3LYP/6-31G | [8] |

| HOMO-LUMO Gap | 3.627 eV | DFT/B3LYP/6-31G** | [8] |

Table 2: Experimentally Determined Electronic Properties of Substituted Quinoxaline Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| PBCl-MTQF Polymer | -5.06 | -3.27 | 1.79 | Cyclic Voltammetry | [12] |

| PBCl-MTQCN Polymer | -5.14 | -3.38 | 1.76 | Cyclic Voltammetry | [12] |

| PBF-CF₃Qx Polymer | - | - | 1.68 | Optical | [11] |

| PBF-CF₃QxF Polymer | - | - | 1.70 | Optical | [11] |

| PBF-CF₃QxM Polymer | - | - | 1.82 | Optical | [11] |

| ThQuTh | -5.26 | -3.21 | 2.05 | Cyclic Voltammetry | [16] |

| CzQuTh | -5.32 | -3.19 | 2.13 | Cyclic Voltammetry | [16] |

| CzQuCz | -5.38 | -3.17 | 2.21 | Cyclic Voltammetry | [16] |

| TPAQuCz | -5.19 | -3.15 | 2.04 | Cyclic Voltammetry | [16] |

Note: Values can vary depending on the specific experimental or computational method used.

Methodologies for Characterizing Electronic Properties

A combination of electrochemical, spectroscopic, and computational methods is employed to elucidate the electronic structure of quinoxaline derivatives.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[17][18]

-

Principle: A potential is swept linearly versus time between two set values in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential. The potential at which oxidation occurs (anodic peak) is related to the HOMO level, while the reduction potential (cathodic peak) is related to the LUMO level.

-

Detailed Methodology:

-

Sample Preparation: A solution of the quinoxaline derivative (typically 1-5 mM) is prepared in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[16][18] A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to ensure conductivity.[16]

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Measurement: The solution is first deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon). The potential is then scanned at a specific rate (e.g., 100 mV/s).[19]

-

Calibration and Calculation: The system is often calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[16] The HOMO and LUMO energy levels are then calculated from the onset potentials of oxidation (Eₒₓ) and reduction (EᵣₑᏧ), respectively, using empirical equations.[16]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, from which the optical bandgap can be determined.

-

Principle: This technique measures the absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from the ground state (often the HOMO) to an excited state (often the LUMO). The wavelength of maximum absorption (λₘₐₓ) corresponds to this electronic transition.

-

Detailed Methodology:

-

Sample Preparation: A dilute solution of the quinoxaline derivative is prepared in a suitable solvent (e.g., chloroform, THF, or DMSO) in a quartz cuvette.[15][20][21]

-

Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 250-800 nm). The instrument measures the absorbance at each wavelength.

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The absorption edge (the wavelength at which the absorption begins to rise sharply) is used to calculate the optical bandgap (E₉ₐₚ) using the equation E₉ₐₚ = 1240 / λₑᏧ₉ₑ, where λₑᏧ₉ₑ is the absorption edge wavelength in nanometers.

-

Computational Protocols

Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic properties of molecules.[22][23] It provides a theoretical framework to calculate the electronic structure, including HOMO/LUMO energies and geometries.[24]

-

Principle: DFT methods calculate the electronic energy of a molecule based on its electron density. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies.

-

Methodology:

-

Structure Optimization: The 3D structure of the quinoxaline derivative is first optimized to find its lowest energy conformation.

-

Calculation: A specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311++G(d,p)) are chosen to perform the calculation.[7][8][24]

-

Analysis: The output provides the energies of all molecular orbitals, from which the HOMO, LUMO, and energy gap can be directly obtained. DFT can also simulate UV-Vis spectra, which can be compared with experimental results.[25]

-

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Substituent effect on the electronic properties of pyrazino[2,3-g] quinoxaline molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Quinoxaline [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 18. dadun.unav.edu [dadun.unav.edu]

- 19. researchgate.net [researchgate.net]

- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 21. researchgate.net [researchgate.net]

- 22. Relationship between electronic properties and drug activity of seven quinoxaline compounds : A DFT study [diva-portal.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carbon-Iodine Bond in 6-Iodoquinoxaline: A Gateway for Molecular Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals